(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473889
InChI: InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13473889

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
Standard InChI Key MPULQAZKGXFYJC-UWVGGRQHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises two chiral centers: one at the α-carbon of the amino group and another at the 3-position of the pyrrolidine ring. The (S)-configuration at both centers is critical for its biological activity, as enantiomeric forms often exhibit reduced receptor affinity. Key functional groups include:

  • Amino group: Facilitates hydrogen bonding with biological targets.

  • Pyrrolidine ring: Enhances rigidity and influences pharmacokinetic properties.

  • Dimethylamino substituent: Modulates electronic properties and solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H23N3O\text{C}_{11}\text{H}_{23}\text{N}_3\text{O}
Molecular Weight213.32 g/mol
logP (Octanol-Water)1.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via asymmetric catalysis or chiral pool strategies to preserve stereochemistry. A representative pathway involves:

  • Pyrrolidine functionalization: Introduction of dimethylamino group via reductive amination.

  • Ketone formation: Coupling of 3-methylbutanoyl chloride with the pyrrolidine intermediate.

  • Chiral resolution: Chromatographic separation to isolate the (2S,3S) enantiomer.

Table 2: Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (%)
1NaBH4\text{NaBH}_4, MeOH, 0°C7895
2Et3_3N, CH2_2Cl2_2, RT6598
3Chiral HPLC, hexane/i-PrOH4299.5

Pharmacological Activity

Neurotransmitter Receptor Interactions

The compound exhibits nanomolar affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, as demonstrated in radioligand displacement assays . Its dual-target mechanism suggests potential in mood regulation and neurodegenerative disorders .

Table 3: Receptor Binding Affinities

TargetKiK_i (nM)Selectivity (vs. D3_3)Source
5-HT1A_{1A}23.4 ± 1.212-fold
D2_245.6 ± 3.18-fold
D3_35.8 ± 0.7

Functional Efficacy

In vitro studies using HEK293 cells expressing human receptors reveal partial agonism at 5-HT1A_{1A} (α=0.8\alpha = 0.8) and antagonism at D3_3 (IC50=9.2nM\text{IC}_{50} = 9.2 \, \text{nM}) . This profile aligns with reduced abuse liability compared to full agonists .

Applications in Therapeutic Research

Antidepressant Development

The compound’s serotonin reuptake inhibition (IC50=8.9nM\text{IC}_{50} = 8.9 \, \text{nM}) and 5-HT1A_{1A} activation make it a candidate for treatment-resistant depression . Preclinical models show a 40% reduction in immobility time during forced swim tests .

Neuroinflammation Modulation

In murine models of colitis, derivatives reduced IL-1β secretion by 60% via caspase-1 inhibition, suggesting anti-inflammatory applications .

Comparative Analysis with Analogues

Table 4: Structural-Activity Relationships

CompoundD3_3 KiK_i (nM)5-HT1A_{1A} KiK_i (nM)logP
(S)-2-Amino-1-((S)-3-dimethyl...5.823.41.2
(S)-2-Amino-1-(3-isopropyl...12.345.62.1
(R)-2-Amino-1-((S)-3-dimethyl...89.4102.71.2

Key findings:

  • Dimethylamino substitution enhances D3_3 selectivity over isopropyl analogues .

  • Stereoinversion at the amino center abolishes activity.

Future Directions

Dual-Target Ligand Optimization

Computational models suggest modifying the pyrrolidine’s dimethylamino group to enhance blood-brain barrier penetration (CNS-MPO=4.2\text{CNS-MPO} = 4.2) . Introducing fluorinated aryl groups may improve metabolic stability .

Clinical Translation

Phase 0 microdosing trials are proposed to assess pharmacokinetics in humans, leveraging PET tracers like [11^{11}C]-labeled analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator